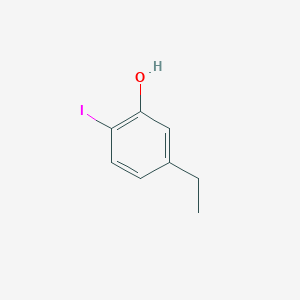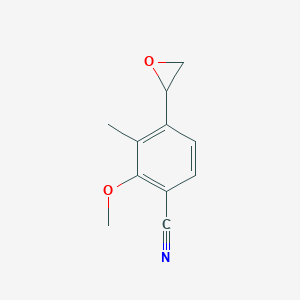
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is an organic compound with a complex structure that includes a nitrile group, an epoxide ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the formation of the epoxide ring through an epoxidation reaction, followed by the introduction of the nitrile group via a nucleophilic substitution reaction. The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can open the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amines depending on the nucleophile used.
科学的研究の応用
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
作用機序
The mechanism of action of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with metal ions or other electrophilic species, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar methyl and methoxy substitution pattern.
3-Methyl-2-(methyloxy)benzonitrile: Lacks the epoxide ring but has similar functional groups.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methoxy group and a nitrile group but has a different core structure.
Uniqueness
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the epoxide ring, which imparts significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various fields.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-7-9(10-6-14-10)4-3-8(5-12)11(7)13-2/h3-4,10H,6H2,1-2H3 |
InChIキー |
PFDGQNOQWHUIGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1OC)C#N)C2CO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
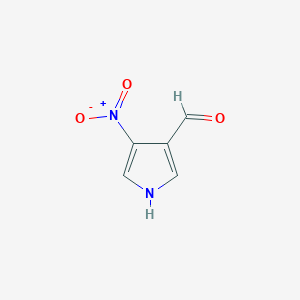

![N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea](/img/structure/B8687864.png)
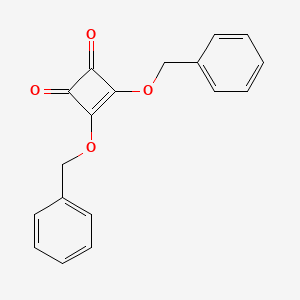

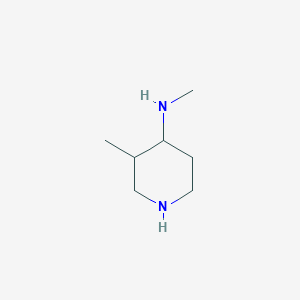

![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)
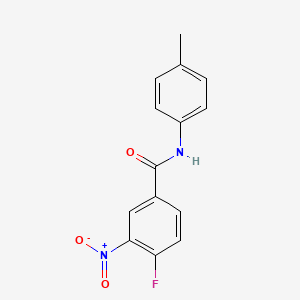
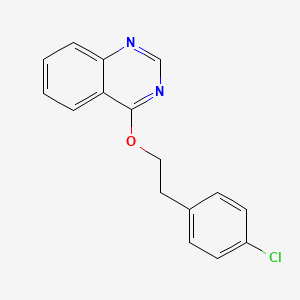

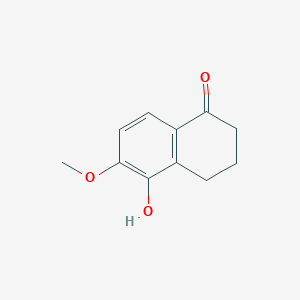
![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)
